molecular formula C13H9NO2 B14313394 5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- CAS No. 112368-59-9

5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl-

Cat. No.: B14313394
CAS No.: 112368-59-9
M. Wt: 211.22 g/mol
InChI Key: PJAOMBJIHSQMQW-UHFFFAOYSA-N
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Description

5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- is a heterocyclic compound that belongs to the indeno-pyridine family This compound is characterized by its unique structure, which includes an indeno-pyridine core with a hydroxy and methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzaldehydes and pyridine derivatives can undergo condensation reactions followed by cyclization to form the indeno-pyridine core. The hydroxy and methyl groups are introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indeno-pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.

Scientific Research Applications

5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5H-Indeno(1,2-b)pyridin-5-one: Lacks the hydroxy and methyl substituents.

    4-Methyl-5H-indeno(1,2-b)pyridin-5-one: Similar structure but without the hydroxy group.

    6-Hydroxy-5H-indeno(1,2-b)pyridin-5-one: Similar structure but without the methyl group.

Uniqueness

5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

112368-59-9

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

6-hydroxy-4-methylindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C13H9NO2/c1-7-5-6-14-12-8-3-2-4-9(15)11(8)13(16)10(7)12/h2-6,15H,1H3

InChI Key

PJAOMBJIHSQMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)C3=C(C2=O)C(=CC=C3)O

Origin of Product

United States

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